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molecular formula C6H9BN2O4 B1301089 2,4-Dimethoxypyrimidine-5-boronic acid CAS No. 89641-18-9

2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No. B1301089
M. Wt: 183.96 g/mol
InChI Key: LKGKUACPLXCVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727988B2

Procedure details

2,4-Dimethoxy-pyrimidine-5-boronic acid (1 g, 5.46 mmol) was dissolved in degassed n-PrOH (30 ml) and then 2-cyano-3-bromopyridine (950 mg, 5.19 mmol), Na2CO3 (1.65 g, 15.56 mmol), PPh3 (393 mg, 1.5 mmol) and Pd(OAc)2 (114 mg, 0.51 mmol) were added. The suspension was stirred at reflux for 3 hours. After cooling, the solvent was evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase washed with brine, dried (Na2SO4) and evaporated. The residue was triturated with iPrOH to give 1 g of the title compound as a white powder (76% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
393 mg
Type
reactant
Reaction Step Two
Quantity
114 mg
Type
catalyst
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6](B(O)O)=[CH:5][N:4]=1.[C:14]([C:16]1[C:21](Br)=[CH:20][CH:19]=[CH:18][N:17]=1)#[N:15].C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:21]2[C:16]([C:14]#[N:15])=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:5][N:4]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
C(#N)C1=NC=CC=C1Br
Name
Quantity
1.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
393 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
114 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with iPrOH

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)C=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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